molecular formula C13H18N4OS B6971710 N-methyl-2-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide

N-methyl-2-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B6971710
M. Wt: 278.38 g/mol
InChI Key: SHGZEJCQHZSFNN-UHFFFAOYSA-N
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Description

N-methyl-2-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyrazole ring and subsequent alkylation steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-2-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide: shares structural similarities with other thiazole and pyrazole derivatives.

    Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Pyrazole derivatives: Known for their analgesic and anti-inflammatory effects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-methyl-2-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-9(2)7-12-14-10(8-19-12)13(18)17(4)11-5-6-16(3)15-11/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGZEJCQHZSFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=CS1)C(=O)N(C)C2=NN(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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